7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C20H22BrN5O3. This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidine ring, and a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl intermediate.
Attachment of the Oxoethyl Group: The bromophenyl intermediate is then reacted with an oxoethyl group under specific conditions to form the 2-(4-bromophenyl)-2-oxoethyl moiety.
Formation of the Purine Core: The next step involves the formation of the purine core through a series of cyclization reactions.
Introduction of the Piperidine Ring: Finally, the piperidine ring is introduced to the purine core, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and piperidine moieties.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar compounds to 7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives and compounds with bromophenyl or piperidine moieties. Some examples are:
7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: A similar compound with slight structural variations.
2-(4-BROMOPHENYL)OXIRANE: A compound with a bromophenyl group and an oxirane ring.
4-BROMOPHENETHYL BROMIDE: A simpler compound with a bromophenyl group and an ethyl bromide moiety.
The uniqueness of 7-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H24BrN5O3 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C21H24BrN5O3/c1-13-8-10-26(11-9-13)20-23-18-17(19(29)25(3)21(30)24(18)2)27(20)12-16(28)14-4-6-15(22)7-5-14/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
RRYSBYJQCSNXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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